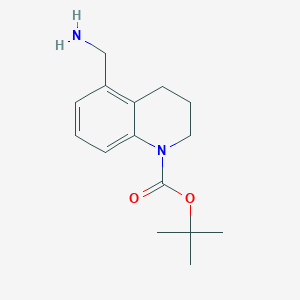

Tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate

Description

Tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate is a tetrahydroquinoline derivative featuring a tert-butyl carbamate group at position 1 and an aminomethyl (-CH2NH2) substituent at position 5 of the fused bicyclic ring system. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. The tert-butyl carbamate acts as a protective group for the amine, enabling selective deprotection under acidic conditions .

Properties

IUPAC Name |

tert-butyl 5-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-5-7-12-11(10-16)6-4-8-13(12)17/h4,6,8H,5,7,9-10,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXGJIXSLLQRJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C(C=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

“Tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate” is a type of tetrahydroquinoline, which is a class of compounds that have been studied for their potential biological activities . Tetrahydroquinolines are often used in the synthesis of pharmaceuticals and bioactive compounds .

The compound also contains a tert-butyl group, which is a common functional group in organic chemistry. Tert-butyl groups are known for their steric bulk and their ability to resist acid and base catalyzed reactions .

The aminomethyl group in the compound suggests that it might interact with biological targets through its amine functionality, which can form hydrogen bonds and participate in electrostatic interactions .

The carboxylate group is a common functional group in bioactive molecules and drugs, and it can participate in a variety of interactions, including hydrogen bonding and ionic interactions .

Biological Activity

Tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate (CAS Number: 1803595-39-2) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tetrahydroquinoline core, which is known for various biological activities. The structure includes a tert-butyl ester group and an amino group that may contribute to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to tetrahydroquinolines. For instance, a study reported that certain tetrahydroquinoline derivatives exhibited significant cytotoxicity against various cancer cell lines, including A2780 (ovarian cancer) and H460 (lung cancer) cells. The most active compounds demonstrated IC50 values in the submicromolar range, indicating potent anticancer activity .

Table 1: Cytotoxicity of Tetrahydroquinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Tert-butyl 5-(aminomethyl)... | A2780 | < 0.5 | Induction of apoptosis via ROS production |

| Tert-butyl 5-(aminomethyl)... | H460 | < 0.3 | Disruption of mitochondrial membrane potential |

| Other derivatives | Various | 0.5 - 20 | Cell cycle arrest and apoptosis induction |

The mechanisms by which this compound exerts its biological effects include:

- Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) .

- Cell Cycle Arrest : Certain derivatives have been reported to affect cell cycle phases significantly, leading to an increase in the G0/G1 phase and a decrease in S and G2/M phases .

- Mitochondrial Dysfunction : The depolarization of mitochondrial membranes has been observed as a result of treatment with these compounds, suggesting that they may act as mitochondrial damaging agents .

Study on Antitumor Activity

In a notable study published in Molecules, researchers synthesized several tetrahydroquinoline derivatives and evaluated their antitumor activity. Among them, this compound was found to exhibit significant cytotoxic effects against A2780 cells with an IC50 value below 0.5 µM. The study concluded that the compound's ability to disrupt mitochondrial function was crucial for its anticancer activity .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the tetrahydroquinoline core significantly influenced biological activity. For example, variations in substituents on the nitrogen atom or changes in the carboxylate group led to differences in potency against cancer cell lines. This highlights the importance of chemical structure in determining biological efficacy .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit anticancer properties. Tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that similar compounds could effectively target specific cancer cell lines by disrupting metabolic pathways essential for cell survival .

Neuroprotective Effects

This compound also shows promise in neuroprotection. Studies suggest that tetrahydroquinoline derivatives can modulate neurotransmitter activity and exhibit neuroprotective effects against oxidative stress. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Organic Synthesis

Building Block in Synthesis

this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for functionalization at multiple sites, making it a versatile building block in organic synthesis. For example, it can be used to synthesize more complex alkaloids or pharmaceutical agents through various reaction pathways such as alkylation and acylation .

Case Study: Synthesis of Bioactive Compounds

A recent study highlighted the use of this compound in synthesizing novel derivatives with enhanced biological activity. By modifying the carboxylate group and introducing different substituents on the quinoline ring, researchers were able to develop compounds with improved potency against specific biological targets .

Material Science

Polymer Chemistry

In material science, this compound has been explored for its potential use in polymer chemistry. Its ability to participate in polymerization reactions makes it a candidate for developing new materials with tailored properties. For instance, incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations: Quinoline vs. Isoquinoline Derivatives

The tetrahydroquinoline core distinguishes this compound from tetrahydroisoquinoline analogs, such as tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CID 105514574). Although both share the molecular formula C15H22N2O2, their ring systems differ:

- Quinoline: Benzene fused to a pyridine ring.

- Isoquinoline: Benzene fused to a pyridine ring at a different position. This structural divergence influences electronic properties and biological interactions. For example, isoquinoline derivatives often exhibit distinct binding affinities in neurological targets compared to quinoline-based compounds .

Substituent Position and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Aminomethyl vs.

- Oxadiazole vs. Carbamate : Compounds with 1,2,4-oxadiazole moieties (e.g., 15d in ) exhibit antimicrobial properties, whereas the tert-butyl carbamate in the target compound is primarily a protective group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.